Antifungal agent 59

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

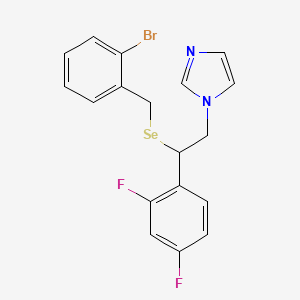

Molecular Formula |

C18H15BrF2N2Se |

|---|---|

Molecular Weight |

456.2 g/mol |

IUPAC Name |

1-[2-[(2-bromophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C18H15BrF2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2 |

InChI Key |

SXHJJTJGPYLSKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

"Antifungal agent 59" mechanism of action against Candida albicans

An In-Depth Technical Guide to the Mechanism of Action of Fosmanogepix against Candida albicans

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Fosmanogepix is a first-in-class antifungal agent that represents a significant advancement in the treatment of invasive fungal infections, including those caused by Candida albicans. As a prodrug, it is rapidly converted in vivo to its active moiety, manogepix. The unique mechanism of action of manogepix, targeting the fungal-specific enzyme Gwt1, offers a promising therapeutic option, particularly in the context of emerging resistance to existing antifungal classes. This guide provides a comprehensive overview of the mechanism of action of fosmanogepix against Candida albicans, detailing the molecular pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Inhibition of Gwt1

Manogepix, the active form of fosmanogepix, exerts its antifungal effect by inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1][2][3] This enzyme plays a crucial role in an early step of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][4] Specifically, Gwt1 catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI) in the endoplasmic reticulum, a critical step for the maturation of GPI anchors.[1][5]

GPI anchors are essential for tethering a wide array of mannoproteins to the fungal cell wall.[1][4] These GPI-anchored proteins are vital for numerous cellular functions in Candida albicans, including:

-

Cell wall integrity: Maintaining the structural robustness of the cell wall.[6]

-

Adhesion: Facilitating the attachment to host cells and surfaces, a key step in pathogenesis.[3][6]

-

Biofilm formation: Contributing to the development of structured microbial communities that are often resistant to antifungal treatment.[3][6]

-

Hyphal formation: Enabling the morphological transition from yeast to hyphal forms, which is crucial for tissue invasion.[3][7]

By inhibiting Gwt1, manogepix disrupts the synthesis of mature GPI anchors, leading to a cascade of detrimental effects on the fungal cell. The inhibition prevents the proper localization and function of GPI-anchored proteins, resulting in severe growth defects, compromised cell wall integrity, and ultimately, fungal cell death.[2][3] A key advantage of this mechanism is its selectivity for the fungal Gwt1 enzyme, as manogepix does not inhibit the human ortholog, PIG-W.[1][2]

Signaling Pathway of Gwt1 Inhibition

The following diagram illustrates the mechanism of action of manogepix, highlighting the inhibition of Gwt1 and its downstream consequences.

Caption: Mechanism of action of manogepix against Candida albicans.

Quantitative Data on Antifungal Activity

The in vitro activity of manogepix has been extensively evaluated against a large number of Candida albicans isolates, including those resistant to other antifungal agents. The following tables summarize the minimum inhibitory concentration (MIC) data and antibiofilm activity.

Table 1: In Vitro Susceptibility of Candida albicans to Manogepix

| Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |

| 414 | 0.008 | 0.008 | ≤0.03 | [8] |

| 344 | 0.004 | 0.008 | Not Reported | [9] |

| Not Specified | 0.03 | Not Reported | 0.008 - 0.06 | [10] |

| 22 (from clinical trial) | Not Reported | Not Reported | 0.002 - 0.03 | [2][11] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: Activity of Manogepix Against Candida albicans Biofilms

| Assay Parameter | Concentration (µg/mL) | Fold Increase vs. Planktonic MIC | Reference(s) |

| Sessile MIC₉₀ (SMIC₉₀) | 0.13 | 8-fold | [1] |

| Geometric Mean MBEC | 5.9 | Not Applicable | [12][13] |

Sessile MIC (SMIC) is the minimum inhibitory concentration for cells within a biofilm. Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a biofilm.

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro antifungal susceptibility testing methodologies.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC values for manogepix against planktonic Candida albicans are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.1.[10][14][15]

Experimental Workflow:

-

Preparation of Antifungal Agent: Manogepix is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.[14]

-

Serial Dilutions: A series of twofold dilutions of the manogepix stock solution are prepared in microtiter plates containing RPMI 1640 medium.[14]

-

Inoculum Preparation: Candida albicans isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).

-

Inoculation: The wells of the microtiter plates containing the serially diluted manogepix are inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.[16]

-

Endpoint Reading: The MIC is determined as the lowest concentration of manogepix that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.[16]

Caption: Workflow for MIC determination by broth microdilution.

Biofilm Susceptibility Testing

The activity of manogepix against Candida albicans biofilms can be assessed using various models, such as the Calgary biofilm device.[12][13] This method allows for the determination of parameters like the Minimum Biofilm Eradication Concentration (MBEC).

Experimental Workflow:

-

Biofilm Formation: A standardized inoculum of Candida albicans is added to the wells of a microtiter plate containing pegs on the lid. The plate is incubated to allow for biofilm formation on the pegs.

-

Rinsing: The pegs are rinsed to remove non-adherent, planktonic cells.

-

Antifungal Challenge: The lid with the biofilm-coated pegs is transferred to a new microtiter plate containing serial dilutions of manogepix.

-

Incubation: The plate is incubated to expose the biofilms to the antifungal agent.

-

Viability Assessment: After incubation, the pegs are rinsed and may be sonicated to dislodge the biofilm. The viability of the remaining cells is then assessed, often using metabolic assays (e.g., XTT) or by plating for colony forming units (CFUs).

-

Endpoint Determination: The MBEC is determined as the lowest concentration of the drug that prevents the regrowth of bacteria from the treated biofilm.

Conclusion

Fosmanogepix, through its active form manogepix, presents a novel and potent mechanism of action against Candida albicans. Its targeted inhibition of the fungal-specific Gwt1 enzyme disrupts the essential GPI-anchor biosynthesis pathway, leading to pleiotropic effects that compromise fungal cell wall integrity, adhesion, and virulence, ultimately resulting in cell death.[2][3] The extensive in vitro data demonstrate its high potency against a broad range of C. albicans isolates, including those with resistance to other antifungal classes. The detailed experimental protocols provide a framework for the continued evaluation and understanding of this promising new antifungal agent. As research and clinical development progress, fosmanogepix holds significant potential to address the unmet medical needs in the management of invasive candidiasis.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Manogepix (APX001A) Displays Potent In Vitro Activity against Human Pathogenic Yeast, but with an Unexpected Correlation to Fluconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Antibiofilm activity of manogepix, ibrexafungerp, amphotericin B, rezafungin, and caspofungin against Candida spp. biofilms of reference and clinical strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. In vitro manogepix susceptibility testing of South African Emergomyces africanus, Emergomyces pasteurianus, and Blastomyces emzantsi clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of Antifungal Agent 59

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 59, also identified as compound A23, is a novel selenium-containing miconazole analogue with potent in vitro activity against a broad spectrum of pathogenic fungi. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and biological evaluation. The development of this compound stems from a targeted drug design strategy focused on inhibiting fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This document details the experimental protocols for its synthesis and biological characterization, presenting quantitative data in structured tables and visualizing key pathways and workflows using Graphviz diagrams.

Discovery and Lead Optimization

The discovery of this compound was rooted in a rational drug design approach aimed at developing novel inhibitors of fungal CYP51. The initial lead compound, a miconazole analogue, was identified through screening for potent antifungal activity. Subsequent lead optimization efforts focused on improving the pharmacological profile of the initial hits.

While the initial lead compound, A03, demonstrated high potency, it also exhibited undesirable characteristics, including potential hemolysis, significant cytotoxicity, and unfavorable metabolic stability.[1] This prompted further medicinal chemistry efforts to modify the lead structure to mitigate these liabilities while retaining or improving antifungal efficacy. This optimization process led to the development of a series of analogues, including this compound (A23) and subsequently improved compounds like B17, which showed a superior pharmacological profile with decreased toxicity and enhanced metabolic stability.[1]

Logical Workflow for Discovery and Lead Optimization

References

Chemical structure and properties of "Antifungal agent 59"

For Researchers, Scientists, and Drug Development Professionals

Core Overview

Antifungal agent 59, also identified as compound A23 in seminal research, is a novel selenium-containing miconazole analogue with potent, broad-spectrum antifungal activity.[1] Its development was guided by the principle of bioisosterism, where the oxygen atom in the ether linkage of miconazole is replaced by a selenium atom. This modification has been shown to enhance its antifungal efficacy, particularly against fluconazole-resistant fungal strains. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activity, and mechanism of action.

Chemical Structure and Properties

This compound is chemically known as 1-((2-(2,4-difluorophenyl)-2-((4-bromobenzyl)selanyl)ethyl)-1H-imidazole. Its structural and physical properties are detailed below.

| Property | Value | Source |

| Molecular Formula | C18H15BrF2N2Se | [1] |

| Molecular Weight | 456.19 g/mol | [1] |

| CAS Number | 2422019-96-1 | [1] |

| SMILES | FC1=CC=C(C([Se]CC2=CC=C(Br)C=C2)CN3C=CN=C3)C(F)=C1 | [1] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results | |

| Melting Point | Not specified in provided results |

Biological Activity: Quantitative Data

This compound has demonstrated significant in vitro activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible growth of a microorganism, are summarized below. Additionally, its hemolytic activity, an indicator of its potential cytotoxicity, has been evaluated.

Table 1: In Vitro Antifungal Activity of this compound (MIC in μg/mL) [1]

| Fungal Species | MIC (μg/mL) |

| Candida albicans | 0.01 - 0.02 |

| Candida zeylanoides | 0.25 |

| Cryptococcus neoformans | 0.25 |

| Candida krusei | 0.06 |

| Candida glabrata | 1 |

| Candida parapsilosis | 0.02 |

| Aspergillus fumigatus | 1 |

Table 2: Hemolytic Activity of this compound [1]

| Concentration (μg/mL) | Hemolysis (%) |

| 1 | Not specified |

| 2 | Not specified |

| 4 | Not specified |

| 8 | 93.47 |

| 16 | Not specified |

Mechanism of Action

The primary mechanism of action of this compound, consistent with other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting CYP51, this compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors. This disruption alters the physical properties of the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular components, ultimately resulting in the inhibition of fungal growth and cell death.[4][5] Furthermore, it has been observed that this compound prevents the formation of fungal biofilms, a key virulence factor in many pathogenic fungi.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on standard laboratory procedures for similar compounds.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is provided in the primary literature by Xu et al. in the European Journal of Medicinal Chemistry, 2020, volume 198, article 112360. While the full text of this article is not publicly available through the conducted searches, a general synthetic scheme for this class of miconazole analogues can be outlined as a multi-step process. This typically involves the synthesis of an imidazole-containing intermediate followed by its reaction with a selenium-containing side chain. Researchers should refer to the cited publication for the precise reaction conditions, stoichiometry, and purification methods.

A representative, though not specific, workflow for the synthesis of similar imidazole derivatives is as follows:

In Vitro Antifungal Susceptibility Testing

The antifungal activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[2][6][7]

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Preparation of Microdilution Plates: The antifungal agent is serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth in the control well (containing no antifungal agent).

Hemolysis Assay

The hemolytic activity of this compound was assessed using fresh rabbit erythrocytes.[8]

-

Preparation of Erythrocyte Suspension: Freshly collected rabbit blood is centrifuged to pellet the red blood cells. The plasma and buffy coat are removed, and the erythrocytes are washed multiple times with phosphate-buffered saline (PBS). A final suspension of erythrocytes (e.g., 2% v/v) is prepared in PBS.

-

Incubation with Antifungal Agent: The antifungal agent is serially diluted in PBS in microcentrifuge tubes. The erythrocyte suspension is added to each tube. A positive control (100% hemolysis) is prepared by adding a lytic agent (e.g., Triton X-100 or distilled water), and a negative control (0% hemolysis) consists of erythrocytes in PBS alone.

-

Incubation: The tubes are incubated at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

-

Measurement of Hemolysis: After incubation, the tubes are centrifuged to pellet the intact erythrocytes. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Conclusion

This compound represents a promising lead compound in the development of new antifungal therapies. Its potent and broad-spectrum activity, coupled with its efficacy against resistant strains, highlights the potential of selenium-containing miconazole analogues. Further in vivo studies and toxicological profiling are warranted to fully elucidate its therapeutic potential. The detailed methodologies provided herein offer a foundation for researchers to further investigate this and similar compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. Hemolysis Assay [bio-protocol.org]

Technical Guide: Target Identification of Antifungal Agent 59 in Pathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with new mechanisms of action. This document provides a comprehensive technical overview of the methodologies and data associated with the target identification of a novel investigational antifungal, designated "Agent 59." This agent demonstrates potent, broad-spectrum activity against clinically relevant pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The primary mechanism of action for Agent 59 has been identified as the inhibition of β-(1,3)-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This guide details the experimental workflows, quantitative data, and key signaling pathways involved in the elucidation of this target.

Introduction

Systemic fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal armamentarium is limited to a few drug classes, and resistance is a growing concern.[1][2] The development of new antifungals with novel targets is therefore a critical unmet need.[2] "Antifungal Agent 59" emerged from a high-throughput screening campaign and represents a promising candidate for development. This guide outlines the systematic approach taken to identify its molecular target.

Initial characterization of this compound, a synthetic aminoglycoside analogue, revealed potent in vitro activity against a panel of pathogenic fungi.[3] Unlike traditional aminoglycosides that target bacterial ribosomes, modifications to the 3", 4", and 6" positions of the parent molecule resulted in a compound with enhanced antifungal properties and minimal antibacterial effects.[3]

Data Presentation: In Vitro Antifungal Activity

The initial assessment of this compound involved determining its minimum inhibitory concentration (MIC) against a panel of pathogenic fungi using standardized broth microdilution methods (CLSI and EUCAST).[4] The results demonstrated broad-spectrum fungicidal activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | SC5314 | 0.125 | 0.25 |

| Candida glabrata | ATCC 2001 | 0.25 | 0.5 |

| Aspergillus fumigatus | Af293 | 0.06 | 0.125 |

| Cryptococcus neoformans | H99 | 0.125 | 0.25 |

| Fluconazole-Resistant C. albicans | 12-99 | 0.25 | 0.5 |

Experimental Protocols: Target Identification Workflow

A multi-pronged approach was employed to identify the molecular target of this compound. This involved a combination of genetic, biochemical, and biophysical methods.

Chemical Genomics and Haploinsufficiency Profiling (HIP)

Objective: To generate a hypothesis for the mechanism of action by identifying gene deletions that confer hypersensitivity to the compound.

Methodology:

-

A genome-wide collection of heterozygous Saccharomyces cerevisiae deletion mutants was screened for hypersensitivity to a sub-lethal concentration of this compound.

-

Strains were grown in 96-well plates in the presence of 0.5x MIC of Agent 59.

-

Optical density (OD₆₀₀) was monitored over 48 hours to identify strains with significant growth defects compared to wild-type.

-

The identity of sensitive mutants was confirmed by sequencing the molecular barcodes unique to each deletion strain.

Results: The HIP screen revealed that heterozygous deletion of genes related to cell wall biosynthesis, particularly FKS1, rendered the cells highly sensitive to Agent 59. FKS1 encodes the catalytic subunit of β-(1,3)-glucan synthase.

In Vitro Enzyme Inhibition Assay

Objective: To directly assess the inhibitory activity of this compound against β-(1,3)-glucan synthase.

Methodology:

-

Microsomal fractions containing β-(1,3)-glucan synthase were isolated from Candida albicans.

-

The enzyme activity was measured by quantifying the incorporation of radiolabeled UDP-glucose into glucan polymer.

-

The assay was performed in the presence of varying concentrations of this compound.

-

The half-maximal inhibitory concentration (IC₅₀) was determined by fitting the dose-response data to a sigmoidal curve.

Results: this compound directly inhibited the activity of β-(1,3)-glucan synthase in a dose-dependent manner.

Table 2: In Vitro Inhibition of β-(1,3)-Glucan Synthase

| Compound | Source of Enzyme | IC₅₀ (ng/mL) |

| This compound | Candida albicans | 1.5 |

| Caspofungin (Control) | Candida albicans | 0.5 |

Spontaneous Resistant Mutant Generation and Whole-Genome Sequencing

Objective: To identify the target gene through mutations that confer resistance to this compound.[2]

Methodology:

-

High-density cultures of C. albicans were plated on solid media containing 4x, 8x, and 16x the MIC of this compound.

-

Colonies that grew at these high concentrations were isolated as spontaneous resistant mutants.

-

The resistance phenotype was confirmed by re-testing the MIC.

-

Genomic DNA was extracted from the resistant mutants and the parental strain.

-

Whole-genome sequencing was performed, and single nucleotide polymorphisms (SNPs) were identified by aligning the reads to the reference genome.

Results: The majority of the resistant mutants harbored non-synonymous mutations in the FKS1 gene, specifically in regions known to be critical for substrate binding and catalysis.

Visualizations: Pathways and Workflows

Target Identification Workflow

The logical flow of the experimental approach to identify the target of this compound is depicted below.

Caption: Experimental workflow for the target identification of this compound.

Mechanism of Action: Inhibition of the Fungal Cell Wall Synthesis Pathway

This compound disrupts the integrity of the fungal cell wall by inhibiting a key enzyme in its synthesis. The diagram below illustrates the targeted pathway.

References

- 1. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of patents (2011–2015) towards combating resistance to and toxicity of aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of Antifungal Agent 59: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 59 has been identified as a promising novel antifungal compound derived from the aminoglycoside antibiotic, Kanamycin B. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this agent. While specific quantitative data for this compound is not publicly available, this document outlines the typical experimental protocols used for evaluating the cytotoxicity of such compounds and presents illustrative data based on related molecules. This guide is intended to serve as a resource for researchers in the fields of antifungal drug discovery and development, providing a framework for the assessment of the toxicological profile of new chemical entities.

Introduction

This compound is a semi-synthetic derivative of Kanamycin B, an established antibacterial agent. Modifications at the 3″-, 4″-, and 6″-positions of the Kanamycin B scaffold have resulted in a significant shift in its antimicrobial activity, conferring potent antifungal properties.[1] Early studies have indicated that this class of compounds exhibits considerable efficacy against a range of yeasts, oomycetes, and other fungi, with Minimum Inhibitory Concentration (MIC) values reported to be in the range of 3.9 to 31.3 μg/mL.[1] Another source has cited MIC values as low as 0.01-1 μg/mL and has noted its ability to inhibit fungal biofilm formation.

The development of novel antifungal agents is often hampered by toxicity issues. Therefore, a thorough evaluation of the cytotoxic potential of new candidates is a critical step in the drug development pipeline. This guide details the standard methodologies for assessing the in vitro cytotoxicity of antifungal compounds, using this compound as a focal point.

Experimental Protocols

The following sections describe the detailed experimental protocols for key cytotoxicity assays relevant to the preliminary assessment of antifungal agents.

Mammalian Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

2.1.1. Principle

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

2.1.2. Materials

-

Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (or test compound)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

2.1.3. Procedure

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to the desired concentrations. The cell culture medium is replaced with fresh medium containing the different concentrations of the test compound. A vehicle control (medium with the same solvent concentration used for the compound) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The plates are incubated for a further 24 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Solubilization: The medium is carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Hemolysis Assay

The hemolysis assay is used to assess the lytic effect of a compound on red blood cells (erythrocytes), providing an indication of its potential to cause membrane damage.

2.2.1. Principle

When red blood cells are lysed, hemoglobin is released. The amount of released hemoglobin can be quantified by measuring the absorbance of the supernatant at a specific wavelength.

2.2.2. Materials

-

Freshly collected human or animal red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

This compound (or test compound)

-

Triton X-100 (positive control for 100% hemolysis)

-

96-well microplates

-

Centrifuge

-

Microplate reader

2.2.3. Procedure

-

RBC Preparation: RBCs are washed three times with PBS by centrifugation and resuspended to a final concentration of 2% (v/v) in PBS.

-

Compound Incubation: 100 µL of the RBC suspension is added to 100 µL of serially diluted this compound in a 96-well plate. A negative control (PBS) and a positive control (Triton X-100) are included.

-

Incubation: The plate is incubated at 37°C for 1 hour.

-

Centrifugation: The plate is centrifuged to pellet the intact RBCs.

-

Supernatant Transfer: 100 µL of the supernatant from each well is transferred to a new 96-well plate.

-

Absorbance Measurement: The absorbance of the supernatant is measured at 540 nm.

-

Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Data Presentation

While specific quantitative cytotoxicity data for this compound is not available in the public domain, research on structurally related Kanamycin B analogues with alkyl chains at the 6"-position has indicated that these compounds are "not toxic at their antifungal MIC values" and are "relatively less hemolytic than...amphotericin B". The following tables are illustrative examples of how such data would be presented.

Table 1: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines (Hypothetical Data)

| Cell Line | Incubation Time (h) | IC50 (µg/mL) |

| HEK293 | 24 | > 100 |

| HepG2 | 24 | > 100 |

| HEK293 | 48 | 85.2 |

| HepG2 | 48 | 92.5 |

Table 2: Hemolytic Activity of this compound (Hypothetical Data)

| Concentration (µg/mL) | % Hemolysis |

| 10 | < 1% |

| 50 | 2.5% |

| 100 | 5.1% |

| Amphotericin B (10 µg/mL) | 85% |

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for the preliminary in vitro cytotoxicity evaluation of a novel antifungal candidate.

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Conclusion

The preliminary assessment of the cytotoxic profile of this compound is a critical component of its preclinical development. Based on the available information for related compounds, it is anticipated that this agent will exhibit a favorable safety profile with low cytotoxicity towards mammalian cells at its effective antifungal concentrations. The experimental protocols detailed in this guide provide a robust framework for conducting these essential studies. Further research is warranted to generate specific quantitative data for this compound to fully elucidate its therapeutic potential. No specific signaling pathways associated with the potential cytotoxicity of this compound have been identified in the current literature. Future investigations could explore this aspect to gain a more comprehensive understanding of its mechanism of action and potential off-target effects.

References

Unraveling the Molecular Activity of Antifungal Agent 59: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 59 is a novel semi-synthetic compound derived from the aminoglycoside antibiotic Kanamycin B. Through targeted chemical modifications, its biological activity has been pivoted from antibacterial to antifungal, presenting a promising avenue for the development of new therapeutics against fungal pathogens. This technical guide provides a comprehensive overview of the molecular basis of this compound's activity, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Molecular Basis of Activity

The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane. Unlike traditional antifungal agents that inhibit ergosterol biosynthesis or cell wall synthesis, this compound, an amphiphilic molecule, is believed to directly interact with the fungal membrane, leading to pore formation and increased permeability. This ultimately results in the leakage of cellular contents and cell death.[1][2] This mode of action is attributed to the chemical modifications of the parent Kanamycin B molecule, specifically the introduction of an alkyl chain that enhances its interaction with the fungal cell membrane.[3]

Quantitative Data

The in vitro efficacy of this compound has been determined against a range of clinically relevant fungal species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible growth, are summarized in the table below.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 0.01 - 0.02 | [4][5] |

| Candida glabrata | 1 | [4][5] |

| Candida krusei | 0.06 | [4][5] |

| Candida parapsilosis | 0.02 | [4][5] |

| Candida zeylanoides | 0.25 | [4][5] |

| Cryptococcus neoformans | 0.25 | [4][5] |

| Aspergillus fumigatus | 1 | [4][5] |

| Fusarium graminearum | 31.3 | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the modification of Kanamycin B, as outlined in patent US 2011/0130357 A1.[3] The process involves a multi-step chemical synthesis:

-

Glycosylation: A protected azido-neamine core is glycosylated to introduce the desired sugar moieties.

-

Introduction of Alkyl Chain: A C8 alkyl chain is introduced at the O4-position of ring III of the Kanamycin B scaffold. This step is crucial for its antifungal activity.

-

Deacetylation: Removal of acetyl protecting groups.

-

Staudinger Reduction: Reduction of the azido groups to amino groups.

-

Hydrogenolysis: Removal of benzyl protecting groups to yield the final active compound.

Antifungal Susceptibility Testing (Broth Microdilution)

The MIC values were likely determined using a standardized broth microdilution method, such as the one described by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antifungal Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water or DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in 96-well microtiter plates containing a fungal growth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Visualizations

Proposed Mechanism of Action of this compound

References

- 1. Antifungal Amphiphilic Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Novel Aminoglycosides: Bioactive Properties and Mechanism of Action" by Sanjib K. Shrestha [digitalcommons.usu.edu]

- 3. A review of patents (2011–2015) towards combating resistance to and toxicity of aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: Physicochemical Properties of Novel Antifungal Agents - A Focus on Solubility and Stability

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Reference Compound: Antifungal Agent 59 (Compound A23) Chemical Formula: C18H15BrF2N2Se CAS Number: 2422019-96-1

Disclaimer: Specific solubility and stability data for this compound in various solvents are not publicly available in the cited literature. The following guide provides a comprehensive overview of the standard methodologies and best practices for determining these critical parameters for novel antifungal compounds, with illustrative examples.

Introduction

The successful development of a new antifungal agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly impact bioavailability, formulation development, and shelf-life. This technical guide outlines the standard experimental protocols for assessing the solubility and stability of novel antifungal compounds, using this compound, a miconazole analogue containing selenium, as a case study for the application of these methods. While specific data for this compound is not available in the public domain, the methodologies described herein are the industry standard for generating such essential data.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and, consequently, its therapeutic efficacy. Solubility studies are typically performed in a range of aqueous and organic solvents relevant to physiological conditions and formulation processes.

Illustrative Solubility Data Presentation

The following table is a template demonstrating how solubility data for a novel antifungal agent would be presented. The values are hypothetical and for illustrative purposes only.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | < 0.01 | Shake-flask |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | 0.05 | Shake-flask |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | 37 | < 0.01 | Shake-flask |

| Ethanol | 25 | 15.2 | HPLC |

| Methanol | 25 | 25.8 | HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | HPLC |

| Polyethylene Glycol 400 (PEG 400) | 25 | 45.3 | HPLC |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

-

Preparation: An excess amount of the antifungal agent is added to a known volume of the desired solvent in a sealed, clear container (e.g., a glass vial).

-

Equilibration: The container is agitated at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: An aliquot of the clear supernatant is carefully removed, filtered (using a filter that does not bind the compound), and diluted as necessary. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

A visual representation of this workflow is provided below.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment

Stability testing provides evidence of how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Illustrative Stability Data Presentation

The following table is a template for presenting stability data for a novel antifungal agent under accelerated conditions. The values are hypothetical.

| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Degradation Products (%) |

| 40°C / 75% RH | 0 months | White to off-white powder | 99.8 | < 0.1 |

| 40°C / 75% RH | 3 months | White to off-white powder | 99.5 | 0.3 |

| 40°C / 75% RH | 6 months | White to off-white powder | 99.1 | 0.7 |

Experimental Protocol for Stability Studies

Stability studies are conducted according to ICH (International Council for Harmonisation) guidelines.

-

Batch Selection: Stability studies should be performed on at least one batch of the API.

-

Container Closure System: The API should be stored in a container closure system that simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term testing: Typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: For long-term studies, samples are typically tested every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[1][2]

-

Analytical Methods: A validated stability-indicating analytical method (typically HPLC) is used to detect any changes in the purity and degradation of the API. Other tests may include appearance, water content, and crystal form.

A logical flow for initiating a stability study is depicted below.

Caption: Logical workflow for the initiation and execution of a stability study.

Conclusion

While specific experimental data for this compound is not publicly accessible, this guide provides the necessary framework for researchers and drug development professionals to design and execute robust solubility and stability studies for novel antifungal compounds. The methodologies outlined are based on established scientific principles and regulatory guidelines, ensuring the generation of high-quality data essential for advancing new therapeutic agents from the laboratory to clinical application.

References

Technical Guide: Initial Screening of "Antifungal Agent 59" Against Drug-Resistant Fungi

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for a novel antifungal candidate, designated "Antifungal agent 59" (also identified as compound A23). The document details its in vitro efficacy against a range of pathogenic fungi, outlines standardized experimental protocols for its evaluation, and illustrates its proposed mechanism of action.

Data Presentation

The in vitro antifungal activity of "this compound" was determined by assessing its Minimum Inhibitory Concentration (MIC) against various fungal species. The available data indicates potent activity, particularly against Candida species.

Table 1: In Vitro Antifungal Activity of this compound (Compound A23)

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.01-0.02[1][2] |

| Candida parapsilosis | 0.02[1] |

| Candida krusei | 0.06[1] |

| Candida zeylanoides | 0.25[1] |

| Candida glabrata | 1[1] |

| Cryptococcus neoformans | 0.25[1][3] |

| Aspergillus fumigatus | 1[1] |

Note: Data is based on publicly available information, which cites the primary research by Xu H, et al. in the European Journal of Medicinal Chemistry (2020).[1]

Experimental Protocols

The following protocols are representative methodologies for the initial screening of a novel antifungal agent, based on established standards.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[4][5][6][7][8][9][10]

-

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Materials:

-

"this compound" stock solution (typically in DMSO).

-

Sterile, 96-well, U-bottom microtiter plates.

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS).

-

Standardized fungal isolates, including drug-susceptible and resistant strains.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Spectrophotometer or McFarland standards for inoculum preparation.

-

Humidified incubator.

-

-

Procedure:

-

Inoculum Preparation:

-

Yeasts (Candida spp., Cryptococcus spp.): Cultures are grown on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 to yield a final concentration of 0.5–2.5 x 10³ CFU/mL in the test wells.[7]

-

Filamentous Fungi (Aspergillus spp.): Cultures are grown on Potato Dextrose Agar for 3-7 days to encourage sporulation. Conidia are harvested and suspended in sterile saline. The suspension is adjusted spectrophotometrically to a specified transmittance and then diluted in RPMI 1640 to achieve a final inoculum of 0.4–5 x 10⁴ CFU/mL.[11][12]

-

-

Antifungal Dilution: A twofold serial dilution of "this compound" is prepared directly in the microtiter plate using RPMI 1640 medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A drug-free well (positive growth control) and an uninoculated well (sterility control) are included.

-

Incubation: Plates are incubated at 35°C for 24–48 hours for yeasts or 48–72 hours for molds, until clear growth is visible in the control well.[7][11]

-

MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction in fungal growth (e.g., ≥50% inhibition for azoles against yeasts) compared to the drug-free control.

-

This method quantifies the ability of an antifungal agent to prevent the formation of biofilms.[13][14]

-

Objective: To measure the biomass of a fungal biofilm and determine the inhibitory effect of an antifungal agent.

-

Materials:

-

"this compound".

-

Sterile, 96-well, flat-bottom microtiter plates.

-

Standardized fungal inoculum.

-

Growth medium conducive to biofilm formation (e.g., RPMI 1640 with 2% glucose).

-

Crystal violet solution (0.1%–0.4% w/v).[13]

-

Destaining solution (e.g., 95% ethanol or 33% acetic acid).

-

Microplate reader.

-

-

Procedure:

-

Assay Setup: The wells of the microtiter plate are filled with serial dilutions of "this compound" and the standardized fungal inoculum.

-

Incubation: The plate is incubated at 37°C for 24–48 hours to allow for biofilm development.

-

Washing: Non-adherent, planktonic cells are removed by gently washing the wells with PBS.

-

Staining: The remaining biofilms are stained with a crystal violet solution for approximately 15 minutes.[14]

-

Washing: Excess stain is removed by washing with water.

-

Destaining: The crystal violet bound to the biofilm is solubilized by adding a destaining solution.

-

Quantification: The absorbance of the destaining solution is measured at a wavelength of 570-595 nm. The intensity of the color is proportional to the biofilm biomass.[13][15] The percentage of biofilm inhibition is calculated relative to the untreated control.

-

Mandatory Visualizations

Caption: Experimental workflow for the initial screening of this compound.

Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Based on preliminary mechanistic studies of its analogues, "this compound" is believed to exert its effect by inhibiting Lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the fungal ergosterol biosynthesis pathway.[16][17] This inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately compromising membrane integrity and cell growth.[18][19][20] This mechanism is shared with the azole class of antifungal drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. journals.asm.org [journals.asm.org]

- 10. njccwei.com [njccwei.com]

- 11. CLSI M38-A2 broth microdilution. [bio-protocol.org]

- 12. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. idcmjournal.org [idcmjournal.org]

- 15. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 18. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 59

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. A critical step in the preclinical evaluation of a new antifungal compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This application note provides a detailed protocol for determining the MIC of the novel investigational compound, "Antifungal agent 59," against pathogenic fungi.

The methodology described herein is based on the widely recognized broth microdilution method, consistent with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] These standardized procedures are essential for ensuring the reproducibility and comparability of antifungal susceptibility testing results across different laboratories.[5][6] This protocol is intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new antifungal therapies.

Materials and Reagents

Fungal Strains

-

Test isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

Quality control (QC) strains with known MIC values for standard antifungal agents (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).

Culture Media and Reagents

-

Growth Medium: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture maintenance.

-

Test Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).[7][8]

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Control Antifungals: Stock solutions of standard antifungal agents (e.g., fluconazole, amphotericin B).

-

Solvent: The same solvent used to dissolve this compound, for use in the drug-free control wells.

-

Sterile saline (0.85% NaCl) or sterile phosphate-buffered saline (PBS).

-

Spectrophotometer.

-

Sterile, flat-bottom 96-well microtiter plates.[8]

-

Sterile reagent reservoirs.

-

Multichannel and single-channel pipettes.

-

Incubator.

-

Microplate reader (optional, for spectrophotometric reading).

Experimental Protocol

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Preparation of Fungal Inoculum

-

Fungal Culture: Subculture the fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure purity and viability.

-

Inoculum Suspension:

-

For Yeasts: Harvest several colonies from the fresh culture and suspend in 5 mL of sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

For Molds: Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[4]

-

-

Working Inoculum: Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[4]

Preparation of Antifungal Dilutions

-

Stock Solution: Prepare a stock solution of this compound at a concentration at least 100 times the highest final concentration to be tested.

-

Serial Dilutions: Perform a two-fold serial dilution of this compound in RPMI 1640 medium in a separate 96-well plate or in microcentrifuge tubes.[2] The typical concentration range for a new agent might be from 64 µg/mL to 0.06 µg/mL.

-

Plate Setup: Add 100 µL of each antifungal dilution to the appropriate wells of a sterile 96-well flat-bottom microtiter plate.

Inoculation and Incubation

-

Inoculation: Add 100 µL of the working fungal inoculum to each well containing the antifungal dilution, as well as to the growth control wells. This will bring the final volume in each well to 200 µL.

-

Controls:

-

Growth Control (Drug-Free): 100 µL of RPMI 1640 medium (with solvent, if applicable) + 100 µL of working inoculum.

-

Sterility Control: 200 µL of RPMI 1640 medium without inoculum.

-

-

Incubation: Incubate the plates at 35°C. The incubation period will vary depending on the fungal species: 24-48 hours for most Candida species and 48-72 hours for Cryptococcus and most molds.[9]

Determination of MIC

-

Visual Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins, this is typically a ≥50% reduction in turbidity. For polyenes like amphotericin B, complete inhibition of growth is the endpoint.[3]

-

Spectrophotometric Reading (Optional): The plate can be read using a microplate reader at a wavelength of 405 nm or 530 nm. The MIC50 is the concentration that shows a 50% reduction in optical density (OD) compared to the growth control.

Data Presentation

The MIC values obtained for this compound and control drugs should be summarized in a clear and structured table.

| Fungal Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans ATCC 90028 | 0.25 | 0.5 | 0.25 |

| Candida glabrata Clinical Isolate 1 | 1 | 16 | 0.5 |

| Candida parapsilosis ATCC 22019 (QC) | 0.5 | 2 | 0.125 |

| Aspergillus fumigatus ATCC 204305 | 0.125 | N/A | 1 |

| Cryptococcus neoformans H99 | 0.06 | 4 | 0.25 |

Diagrams

Experimental Workflow

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. scispace.com [scispace.com]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. journals.asm.org [journals.asm.org]

- 8. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Antifungal Agent 59 in a Murine Model of Systemic Candidiasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Systemic candidiasis is a life-threatening invasive fungal infection, particularly prevalent in immunocompromised individuals, with high mortality rates despite available antifungal therapies. The emergence of drug-resistant Candida species necessitates the development of novel antifungal agents. This document provides detailed protocols and application notes for the preclinical evaluation of a novel investigational antifungal, "Antifungal Agent 59," in a well-established murine model of systemic candidiasis. The protocols outlined below cover the induction of infection, administration of the agent, and subsequent evaluation of its efficacy through survival analysis and determination of fungal burden in target organs.

Mechanism of Action (Hypothesized)

This compound is a novel synthetic compound hypothesized to inhibit the fungal enzyme 1,3-β-D-glucan synthase. This enzyme is critical for the synthesis of β-glucan, an essential component of the fungal cell wall.[1] Inhibition of this pathway leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis. This targeted mechanism is expected to have high specificity for fungal cells with minimal off-target effects on mammalian cells, which lack a cell wall.

Caption: Hypothesized mechanism of action for this compound.

Data Presentation

The efficacy of this compound was evaluated in a murine model of systemic candidiasis. Key quantitative data are summarized below.

Table 1: Survival Analysis of Mice with Systemic Candidiasis

| Treatment Group | Dose (mg/kg) | No. of Mice | Median Survival (Days) | Percent Survival (Day 30) |

| Vehicle Control (Saline) | - | 10 | 8 | 10% |

| This compound | 5 | 10 | 18 | 40% |

| This compound | 10 | 10 | >30 | 70% |

| Fluconazole | 10 | 10 | 25 | 60% |

Table 2: Fungal Burden in Kidneys and Spleen at Day 4 Post-Infection

| Treatment Group | Dose (mg/kg) | Mean Fungal Burden in Kidneys (log10 CFU/g ± SD) | Mean Fungal Burden in Spleen (log10 CFU/g ± SD) |

| Vehicle Control (Saline) | - | 6.8 ± 0.5 | 5.2 ± 0.4 |

| This compound | 5 | 5.1 ± 0.6 | 3.9 ± 0.5 |

| This compound | 10 | 3.9 ± 0.7 | 2.8 ± 0.6 |

| Fluconazole | 10 | 4.2 ± 0.5 | 3.1 ± 0.4 |

Experimental Protocols

Preparation of Candida albicans Inoculum

This protocol describes the preparation of C. albicans for inducing systemic infection in mice.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast extract-peptone-dextrose (YPD) agar plates and broth

-

Sterile phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Hemocytometer

-

Centrifuge

Procedure:

-

Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours.

-

Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.[2]

-

Harvest the yeast cells by centrifugation at 3000 x g for 5 minutes.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS and determine the cell density using a spectrophotometer (OD600) and confirm by counting with a hemocytometer.

-

Adjust the final concentration to 2.5 x 10^6 cells/mL in sterile PBS for the infection.

Murine Model of Systemic Candidiasis

This protocol details the establishment of a systemic C. albicans infection in mice via intravenous injection.[3][4]

Materials:

-

Female C57BL/6 mice (6-8 weeks old).[5]

-

C. albicans inoculum (prepared as above).

-

Insulin syringes with 28G needles.

-

Heating lamp or pad.

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

On the day of infection, gently warm the mice using a heating lamp to dilate the lateral tail veins.

-

Administer 200 µL of the C. albicans inoculum (containing 5 x 10^5 live cells) intravenously into the lateral tail vein.[5]

-

Monitor the mice daily for signs of illness, including weight loss, lethargy, and ruffled fur.

-

For survival studies, monitor mice for up to 30 days.[5]

Administration of this compound

This protocol outlines the treatment of infected mice with this compound.

Materials:

-

This compound (solubilized in a sterile vehicle, e.g., saline with 5% DMSO).

-

Vehicle control solution.

-

Fluconazole (positive control).

-

Appropriate syringes and needles for the chosen route of administration (e.g., intraperitoneal, oral gavage).

Procedure:

-

Begin treatment 24 hours post-infection.

-

Divide the infected mice into treatment groups (e.g., Vehicle Control, this compound at low and high doses, Fluconazole).

-

Administer the assigned treatment once daily for a specified duration (e.g., 7 consecutive days).

-

Administer the compounds via intraperitoneal injection or oral gavage, ensuring consistent timing each day.

Assessment of Fungal Burden

This protocol describes the quantification of C. albicans in target organs. The kidneys are a primary target organ in this model.[3]

Materials:

-

Sterile surgical instruments.

-

Sterile PBS with 0.025% Tween 20.

-

Tissue homogenizer.

-

YPD agar plates with antibiotics (e.g., penicillin/streptomycin) to prevent bacterial contamination.

-

Incubator.

Procedure:

-

At a predetermined time point (e.g., Day 4 post-infection), euthanize a subset of mice from each treatment group.

-

Aseptically harvest organs (e.g., kidneys, spleen, brain).

-

Weigh each organ.

-

Homogenize the organs in a fixed volume of sterile PBS.

-

Prepare serial dilutions of the tissue homogenates in sterile PBS.

-

Plate 100 µL of each dilution onto YPD agar plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of colony-forming units (CFU) and calculate the CFU per gram of tissue.

Experimental Workflow Visualization

Caption: Workflow for evaluating this compound in vivo.

References

Application Notes and Protocols: Antifungal Agent 59 in Fungal Biofilm Disruption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 59 is a novel amphiphilic aminoglycoside derived from kanamycin B, demonstrating potent antifungal activity.[1] Unlike its parent compound, this compound's primary mechanism of action is the perturbation of the fungal plasma membrane, leading to increased permeability and subsequent cell death.[1][2][3][4] This distinct mechanism makes it a promising candidate for combating fungal infections, particularly those associated with biofilms, which are notoriously resistant to conventional antifungal therapies. This document provides detailed protocols for assessing the efficacy of this compound in disrupting pre-formed fungal biofilms, along with data presentation guidelines and visualizations of the experimental workflow and proposed signaling pathways.

Mechanism of Action

This compound, and its close analog FG08, are characterized by a C8 alkyl chain modification on the kanamycin B scaffold. This structural change confers amphiphilicity, enabling the molecule to interact with and disrupt the fungal plasma membrane.[1][2][3] This disruption leads to a rapid increase in membrane permeability, as evidenced by the influx of membrane-impermeant dyes and the efflux of potassium ions.[1][4] This mode of action is distinct from traditional aminoglycosides that target protein synthesis.[3] The resulting membrane stress is hypothesized to activate downstream signaling pathways, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, as the fungus attempts to mitigate the damage.

Data Presentation: Efficacy of this compound

While specific data on the percentage of pre-formed biofilm disruption by this compound is still emerging, the following tables present its minimum inhibitory concentrations (MICs) against various fungal species, which is a crucial indicator of its antifungal potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungi

| Fungal Species | MIC Range (µg/mL) | Reference |

| Fusarium graminearum | 31.3 | [1] |

| Various Fungi | 0.01 - 1 | [5][6] |

Table 2: Biofilm Disruption Data for a Structurally Similar Amphiphilic Antimicrobial Peptide (Ctn[15-34]) against Candida albicans

Note: This data is provided as a representative example of biofilm disruption by a membrane-active agent, as specific quantitative disruption data for this compound on pre-formed biofilms is not yet widely published. The concentrations are presented in µM.

| Treatment Concentration | Biofilm Inhibition (%) | Pre-formed Biofilm Eradication (%) | Reference |

| 10 µM (MIC) | Not specified | Low | [4][7] |

| 100 x MIC | Effective for drug-susceptible strain | Effective for drug-susceptible strain, incomplete for resistant strain | [7] |

Experimental Protocols

Fungal Biofilm Formation

This initial step is crucial for subsequent disruption assays. Candida albicans is a commonly used model organism.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

Sabouraud Dextrose Broth (SDB)

-

RPMI-1640 medium buffered with MOPS

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

Spectrophotometer

Protocol:

-

Inoculate C. albicans in SDB and incubate overnight at 30°C with shaking.

-

Harvest the cells by centrifugation, wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in RPMI-1640 medium.

-

Adjust the cell density to 1 x 106 cells/mL in RPMI-1640.

-

Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

Crystal Violet Assay for Biofilm Disruption

This assay quantifies the total biofilm biomass.

Materials:

-

Pre-formed fungal biofilms in a 96-well plate

-

This compound stock solution

-

Sterile PBS

-

0.1% Crystal Violet solution

-

95% Ethanol

-

Microplate reader

Protocol:

-

After biofilm formation, gently aspirate the medium from the wells.

-

Wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Add 100 µL of RPMI-1640 containing various concentrations of this compound to the wells. Include a no-drug control.

-

Incubate the plate for a further 24 hours at 37°C.

-

Aspirate the medium and wash the wells twice with PBS.

-

Add 110 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Wash the wells four times with 350 µL of sterile distilled water.

-

Add 200 µL of 95% ethanol to each well to solubilize the stain.

-

Incubate for 10-15 minutes with gentle shaking.

-

Transfer 100 µL of the ethanol-crystal violet solution to a new 96-well plate.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of biofilm disruption can be calculated as: [1 - (ODtreated / ODcontrol)] x 100.

XTT Reduction Assay for Metabolic Activity

This colorimetric assay measures the metabolic activity of the biofilm cells, providing an indication of cell viability.

Materials:

-

Pre-formed fungal biofilms in a 96-well plate

-

This compound stock solution

-

XTT solution (1 mg/mL in PBS)

-

Menadione solution (0.4 mM in acetone)

-

Sterile PBS

-

Microplate reader

Protocol:

-

Follow steps 1-4 of the Crystal Violet Assay protocol to treat the pre-formed biofilms with this compound.

-

After the 24-hour treatment, gently wash the biofilms twice with 200 µL of sterile PBS.

-

Prepare the XTT-menadione solution by mixing 20 µL of menadione solution with 1 mL of XTT solution.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-5 hours.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

The percentage of metabolic activity reduction can be calculated as: [1 - (Atreated / Acontrol)] x 100.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the effects of this compound on its integrity.

Materials:

-

Biofilms grown on sterile glass-bottom dishes or coverslips

-

This compound

-

Fluorescent stains (e.g., FUN-1 for metabolic activity and Concanavalin A-Alexa Fluor conjugate for matrix visualization)

-

Confocal microscope

Protocol:

-

Grow biofilms on a suitable substrate for CLSM imaging.

-

Treat the biofilms with this compound as described previously.

-

Gently wash the biofilms with PBS.

-

Stain the biofilms with the desired fluorescent dyes according to the manufacturer's instructions. For example, stain with FUN-1 and Concanavalin A-Alexa Fluor 488 for 45 minutes at 37°C in the dark.

-

Gently wash the stained biofilms to remove excess dye.

-

Mount the sample on the confocal microscope.

-

Acquire z-stack images to visualize the biofilm architecture.

-

Analyze the images to assess changes in biofilm thickness, cell viability, and extracellular matrix distribution.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the disruption of fungal biofilms.

Proposed Signaling Pathway

Caption: Proposed signaling cascade initiated by this compound.

References

- 1. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US11851391B2 - Antifungal compounds and methods of forming the same - Google Patents [patents.google.com]

- 7. Antibiofilm Activity on Candida albicans and Mechanism of Action on Biomembrane Models of the Antimicrobial Peptide Ctn[15–34] - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Screening Assays Using Antifungal Agent 59

Introduction

Antifungal agent 59 is a potent, broad-spectrum antifungal compound, demonstrating significant inhibitory activity against a range of clinically relevant fungal pathogens. As an analogue of the aminoglycoside Kanamycin B, its mechanism of action is hypothesized to involve the disruption of crucial cellular processes within the fungal cell. These application notes provide detailed protocols for high-throughput screening (HTS) to determine the antifungal efficacy and assess the hemolytic activity of this compound, along with a proposed mechanism of action to guide further research.

Mechanism of Action (Hypothesized)

As a structural analogue of an aminoglycoside, this compound is proposed to exert its antifungal effect primarily by targeting fungal ribosomes, thereby inhibiting protein synthesis. This disruption of essential protein production leads to a cascade of downstream effects, ultimately resulting in cell death. Additionally, observed hemolytic activity at higher concentrations suggests a potential secondary mechanism involving interaction with and disruption of the fungal cell membrane. Further studies are warranted to fully elucidate the precise molecular targets and signaling pathways affected by this agent.